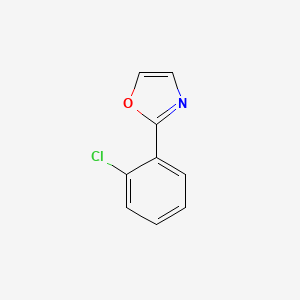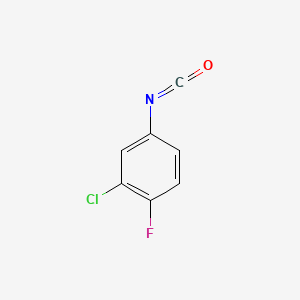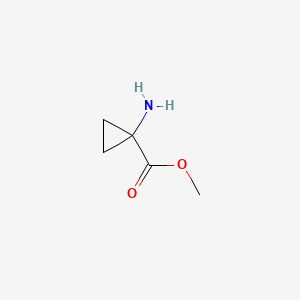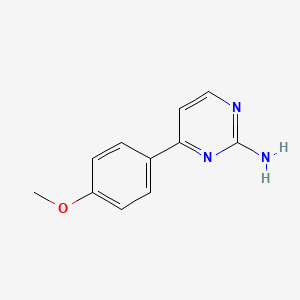
2-(2-Chlorophenyl)oxazole
概要
説明
2-(2-Chlorophenyl)oxazole is a heterocyclic aromatic organic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of a chlorophenyl group at the second position of the oxazole ring imparts unique chemical and biological properties to this compound. It has garnered significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)oxazole can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure efficient production.
化学反応の分析
Types of Reactions: 2-(2-Chlorophenyl)oxazole undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert oxazoles to oxazolones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of oxazolines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the C5 position of the oxazole ring, especially in the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxazolones and other oxidized derivatives.
Reduction: Oxazolines and other reduced forms.
Substitution: Various substituted oxazole derivatives depending on the electrophile or nucleophile used.
科学的研究の応用
2-(2-Chlorophenyl)oxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2-Chlorophenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
- 2-Phenyl-1,3-oxazole
- 2-(2,6-Dichlorophenyl)oxazole
- 2-(4-Methoxyphenyl)oxazole
Comparison: 2-(2-Chlorophenyl)oxazole is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to 2-Phenyl-1,3-oxazole, the chlorinated derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The dichlorinated analog, 2-(2,6-Dichlorophenyl)oxazole, may have enhanced biological activity due to the additional chlorine atoms . The methoxy-substituted compound, 2-(4-Methoxyphenyl)oxazole, may have different solubility and reactivity profiles .
特性
IUPAC Name |
2-(2-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUACMRENZNWBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345053 | |
| Record name | 2-(2-Chlorophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62881-98-5 | |
| Record name | 2-(2-Chlorophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine](/img/structure/B1349325.png)





![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349336.png)
